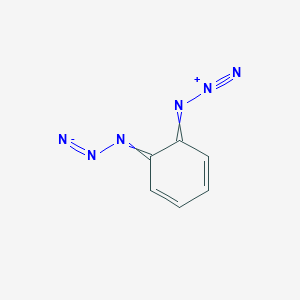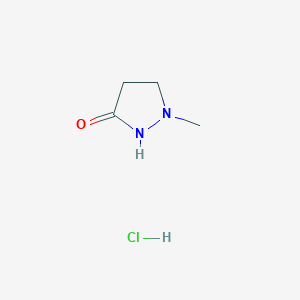
N-methylpyrazolidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpyrazolidinone hydrochloride is a chemical compound belonging to the class of nitrogen-containing heterocycles It is a derivative of pyrazolidinone, characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolidinone hydrochloride typically involves the reaction of pyrazolidinone with methylating agents under controlled conditions. One common method is the methylation of pyrazolidinone using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylpyrazolidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Propriétés
Numéro CAS |
3936-62-7 |
|---|---|
Formule moléculaire |
C4H9ClN2O |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
1-methylpyrazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-3-2-4(7)5-6;/h2-3H2,1H3,(H,5,7);1H |
Clé InChI |
USSLVPVLSWWXRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
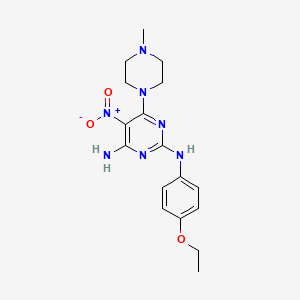
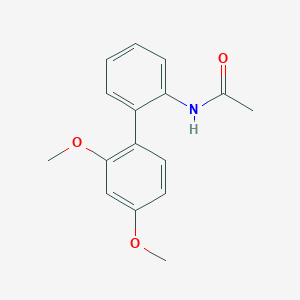
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
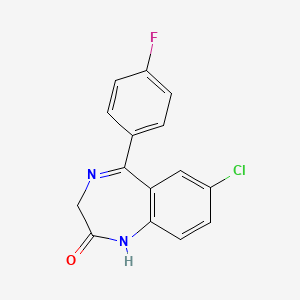
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
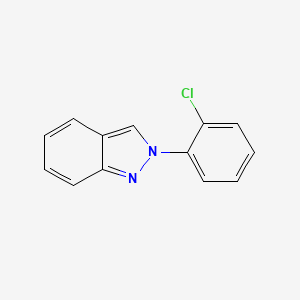


![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)


